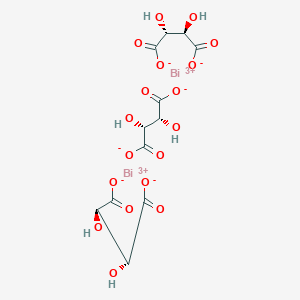
Dibismuth tritartrate
描述
Dibismuth tritartrate is an inorganic compound with the chemical formula C12H24Bi2O24. It is also known as bismuth tartrate. This compound is characterized by its low solubility in water, but it can dissolve in acids, bases, and some organic solvents like ethanol and ether. This compound appears as a colorless or slightly yellow crystalline solid and is known for its stability under light but can decompose at higher temperatures .
准备方法
Synthetic Routes and Reaction Conditions: Dibismuth tritartrate can be synthesized by reacting tartaric acid with bismuth nitrate. The reaction typically involves dissolving tartaric acid in water and then adding bismuth nitrate solution to it. The mixture is stirred and heated to facilitate the reaction, resulting in the precipitation of this compound. The precipitate is then filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves precise control of temperature, pH, and concentration of reactants. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions: Dibismuth tritartrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to lower oxidation state bismuth compounds.
Substitution: It can participate in substitution reactions where the tartrate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like sodium borohydride and hydrazine are used.
Substitution: Ligands such as chloride, nitrate, and acetate can be used under various conditions.
Major Products Formed:
Oxidation: Bismuth oxide and other higher oxidation state bismuth compounds.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Bismuth compounds with different ligands.
科学研究应用
作用机制
The mechanism by which dibismuth tritartrate exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: It inhibits certain enzymes, affecting metabolic pathways.
Reactive Oxygen Species (ROS) Defense: It attenuates the defense mechanisms against ROS, leading to oxidative stress in cells.
Intracellular Iron Metabolism: It disrupts iron metabolism within cells.
Cell Adhesion: It reduces the adhesion of bacteria to host cells, which is particularly relevant in its antibacterial activity.
相似化合物的比较
Dibismuth tritartrate can be compared with other bismuth compounds such as:
Bismuth Subcitrate: Used in treating gastrointestinal disorders, but with different molecular targets and mechanisms.
Bismuth Oxychloride: Used in cosmetics and pigments, with distinct physical and chemical properties.
Bismuth Nitrate: Used in various chemical reactions and as a precursor for other bismuth compounds.
Uniqueness: this compound is unique due to its specific tartrate ligand, which imparts distinct chemical properties and reactivity compared to other bismuth compounds. Its stability and solubility characteristics make it suitable for specific applications in chemistry and medicine .
属性
IUPAC Name |
dibismuth;(2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H6O6.2Bi/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6/t3*1-,2-;;/m111../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULICOHAQXOMED-YDXPQRMKSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Bi+3].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Bi+3].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Bi2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6591-56-6 | |
| Record name | Bismuth tartrate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006591566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibismuth tritartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH TARTRATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKV172B7RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


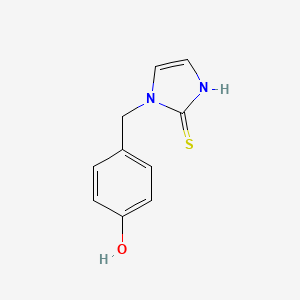
![2-chloro-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanenitrile](/img/structure/B1226983.png)
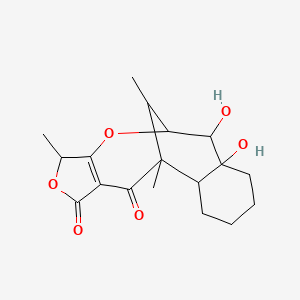
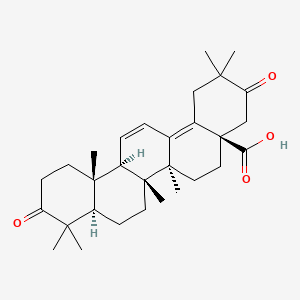
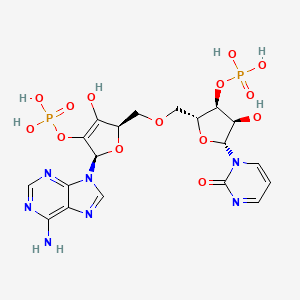
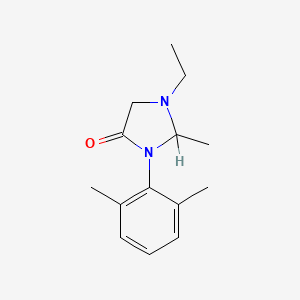
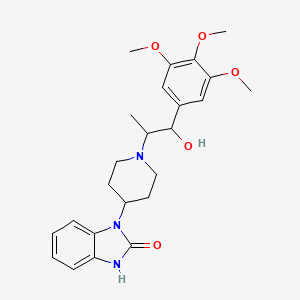
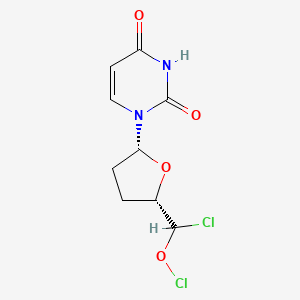
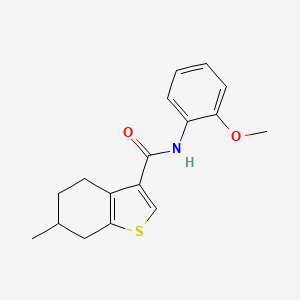
![1-(9-Cyclopentyl-9-azabicyclo[3.3.1]nonan-3-yl)-3-(3,5-dimethylphenyl)thiourea](/img/structure/B1226996.png)
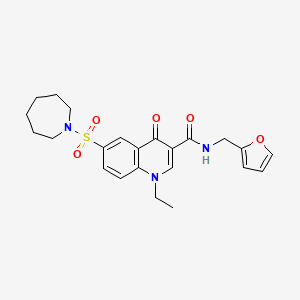
![N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1226999.png)
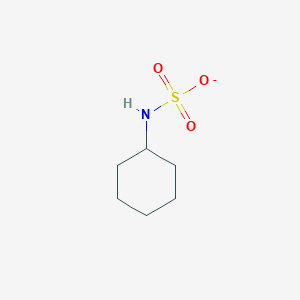
![5-[[(3,4-dichloroanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1227003.png)
